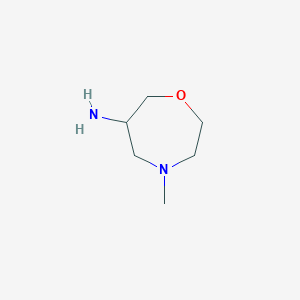

4-Methyl-1,4-oxazepan-6-amine

Description

BenchChem offers high-quality 4-Methyl-1,4-oxazepan-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-1,4-oxazepan-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1,4-oxazepan-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-8-2-3-9-5-6(7)4-8/h6H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHDGPYWEWPDORQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654917 | |

| Record name | 4-Methyl-1,4-oxazepan-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933743-23-8 | |

| Record name | 4-Methyl-1,4-oxazepan-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of 4-Methyl-1,4-oxazepan-6-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the thorough characterization of novel chemical entities is a cornerstone of successful preclinical progression. Small heterocyclic molecules, such as derivatives of 1,4-oxazepane, are of significant interest due to their prevalence in biologically active compounds and their capacity to explore diverse chemical space. This guide provides a comprehensive technical overview of the physical properties of 4-Methyl-1,4-oxazepan-6-amine, a potentially novel small molecule. Given the limited availability of public data on this specific compound, this document serves as both a repository of predicted information and a methodological framework for its empirical determination.

As a Senior Application Scientist, it is understood that the journey of a new molecule from synthesis to application is paved with meticulous analytical work. This guide is structured to reflect that journey, emphasizing not just the "what" but the "why" and "how" of physicochemical characterization. We will delve into the predicted properties derived from its structure and provide actionable, field-proven protocols for their experimental validation.

Section 1: Molecular Structure and Identity

The initial step in characterizing any compound is to unequivocally define its molecular structure. The name "4-Methyl-1,4-oxazepan-6-amine" dictates a specific arrangement of atoms, which is crucial for interpreting its chemical behavior and physical properties.

1.1. Chemical Structure

The IUPAC name specifies a seven-membered heterocyclic ring containing an oxygen atom at position 1 and a nitrogen atom at position 4 (a 1,4-oxazepane). A methyl group is attached to the nitrogen at position 4, and an amine group is attached to the carbon at position 6.

| Feature | Description |

| Core Scaffold | 1,4-Oxazepane |

| Substituents | - Methyl group at position 4 - Amine group at position 6 |

| Molecular Formula | C₆H₁₄N₂O |

| Canonical SMILES | CN1CCOC(C1)N |

1.2. Predicted Physicochemical Properties

In the absence of experimental data, computational models provide valuable estimations of a compound's physical properties. These predictions are instrumental for initial experimental design and for understanding the molecule's potential behavior in various environments.

| Property | Predicted Value |

| Molecular Weight | 130.19 g/mol |

| logP (Octanol-Water Partition Coefficient) | -0.8 to -0.2 |

| Topological Polar Surface Area (TPSA) | 41.5 Ų |

| Hydrogen Bond Donors | 1 (from the amine group) |

| Hydrogen Bond Acceptors | 3 (two nitrogens, one oxygen) |

| pKa (most basic) | 9.0 - 10.0 (for the primary amine) |

Section 2: Experimental Determination of Physical Properties

The following section outlines the standard methodologies for the experimental determination of key physical properties for a novel amine-containing heterocyclic compound like 4-Methyl-1,4-oxazepan-6-amine.

2.1. Workflow for Physicochemical Characterization

The logical flow for characterizing a new chemical entity ensures that foundational properties are established before more complex analyses are undertaken.

Caption: Workflow for the synthesis, purification, and physicochemical characterization of a novel compound.

2.2. Melting Point Determination

The melting point is a fundamental indicator of a solid compound's purity. For a crystalline solid, a sharp melting range (typically < 1°C) suggests high purity.

-

Protocol:

-

Ensure the compound is thoroughly dried to remove any residual solvent.

-

Load a small amount of the crystalline solid into a capillary tube, ensuring tight packing to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Use a rapid heating rate (10-20°C/min) for a preliminary determination.

-

For an accurate measurement, repeat with a fresh sample, heating rapidly to about 20°C below the approximate melting point, then reduce the heating rate to 1-2°C/min.

-

Record the temperature at which the first liquid appears and the temperature at which the last solid melts. This range is the melting point.

-

2.3. Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant. Given the structure of 4-Methyl-1,4-oxazepan-6-amine, it is likely to be a liquid or a low-melting solid at room temperature.

-

Protocol (Micro Boiling Point):

-

Place a few drops of the liquid into a small test tube.

-

Invert a capillary tube (sealed at one end) and place it, open end down, into the liquid.

-

Attach the test tube to a thermometer and heat it in a suitable bath (e.g., silicone oil).

-

As the liquid heats, a stream of bubbles will emerge from the capillary tube.

-

Remove the heat source when a steady stream of bubbles is observed.

-

The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.

-

2.4. Solubility Assessment

Understanding a compound's solubility in various solvents is critical for formulation, purification, and assay development.

-

Protocol (Kinetic Solubility in Aqueous Buffer):

-

Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

-

In a 96-well plate, add a small volume of the DMSO stock to a series of wells containing aqueous buffer at different pH values (e.g., pH 5.0, 6.2, 7.4).

-

Allow the plate to equilibrate with shaking for a set period (e.g., 2 hours).

-

Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

-

The concentration at which precipitation is observed is the kinetic solubility.

-

2.5. pKa Determination

The ionization constant (pKa) is a critical parameter for drug development, as it influences a compound's solubility, absorption, and interaction with biological targets. For 4-Methyl-1,4-oxazepan-6-amine, the primary amine is expected to be the most basic site.

-

Protocol (Potentiometric Titration):

-

Accurately weigh a sample of the compound and dissolve it in a suitable solvent (e.g., water or a water/methanol mixture).

-

Add a known excess of a strong acid (e.g., HCl) to fully protonate all basic sites.

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated electrode.

-

Plot the pH versus the volume of titrant added.

-

The pKa can be determined from the midpoint of the buffer region of the titration curve.

-

Caption: Experimental workflow for pKa determination by potentiometric titration.

Section 3: Conclusion

The physicochemical properties of 4-Methyl-1,4-oxazepan-6-amine, while not yet extensively documented, can be reliably predicted based on its structure and systematically determined through established experimental protocols. This guide provides the necessary framework for researchers and drug development professionals to undertake a thorough characterization of this and other novel chemical entities. Adherence to these rigorous analytical practices is paramount for ensuring data quality and making informed decisions in the progression of new therapeutic candidates.

References

-

IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997). [Link]

-

Leo, A., Hansch, C., and Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. [Link]

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

-

Klančar, U., et al. (2018). Potentiometric pKa Determination of Water-Insoluble Compounds: Validation of a Method in a Methanol/Water Mixture. Journal of Pharmaceutical and Biomedical Analysis, 159, 353-360. [Link]

An In-Depth Technical Guide to 4-Methyl-1,4-oxazepan-6-amine: Chemical Structure and Stereochemistry

This guide provides a comprehensive technical overview of the chemical structure and stereochemistry of 4-Methyl-1,4-oxazepan-6-amine, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document delves into the molecule's structural features, stereoisomerism, and potential synthetic pathways, offering field-proven insights into its chemical nature.

Introduction to 4-Methyl-1,4-oxazepan-6-amine

4-Methyl-1,4-oxazepan-6-amine is a saturated seven-membered heterocycle containing an oxygen atom at position 1 and a nitrogen atom at position 4, with a methyl group attached to the nitrogen and an amine group at the 6-position. The 1,4-oxazepane ring system is a key structural motif in a variety of biologically active compounds, making its derivatives, such as the one discussed herein, valuable building blocks in medicinal chemistry. The presence of a chiral center at the 6-position introduces a layer of complexity and potential for stereospecific interactions with biological targets.

Chemical Structure and Identification

The fundamental structure of 4-Methyl-1,4-oxazepan-6-amine is characterized by the 1,4-oxazepane ring. The numbering of the ring atoms begins with the oxygen atom as position 1 and proceeds sequentially around the ring.

| Identifier | Value |

| CAS Number | 933743-23-8 |

| Molecular Formula | C₆H₁₄N₂O |

| Molecular Weight | 130.19 g/mol |

A PubChem entry exists for the dihydrochloride salt of this compound (CID 165881277)[1].

The core structure is depicted below:

Caption: 2D representation of 4-Methyl-1,4-oxazepan-6-amine.

Stereochemistry: The Chiral Center at C6

A critical aspect of the molecular architecture of 4-Methyl-1,4-oxazepan-6-amine is the presence of a stereocenter at the C6 position, the carbon atom bonded to the amine group. This chirality gives rise to two enantiomers, designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules.

-

(R)-4-Methyl-1,4-oxazepan-6-amine

-

(S)-4-Methyl-1,4-oxazepan-6-amine

The specific three-dimensional arrangement of the substituents around this chiral center can significantly influence the molecule's biological activity, as enantiomers often exhibit different pharmacological and toxicological profiles. The existence of the (R)-enantiomer is confirmed within the structure of a more complex molecule, which has the IUPAC name [(6R)-4-methyl-1,4-oxazepan-6-yl] N-[8-amino-7-fluoro-6-(8-methyl-2,3-dihydro-1H-pyrido[2,3-b][2][3]oxazin-7-yl)isoquinolin-3-yl]carbamate.

Based on the confirmed (R)-enantiomer and the structure of the related (R)-1,4-Oxazepan-6-ol, the SMILES strings for the enantiomers of 4-Methyl-1,4-oxazepan-6-amine can be inferred as:

| Enantiomer | Inferred SMILES String |

| (R)-4-Methyl-1,4-oxazepan-6-amine | C[N]1CCOC1 |

| (S)-4-Methyl-1,4-oxazepan-6-amine | C[N]1CCOC1 |

The synthesis of enantiomerically pure forms of such compounds is a key focus in medicinal chemistry to optimize therapeutic effects and minimize potential side effects.

Synthetic Pathways and Considerations

Potential Retrosynthetic Analysis

A logical retrosynthetic approach would involve disconnecting the bonds forming the seven-membered ring. Key strategies could include:

-

Intramolecular Cyclization: This is a common strategy for forming heterocyclic rings. For 4-Methyl-1,4-oxazepan-6-amine, a suitable precursor would be an amino alcohol that can undergo intramolecular cyclization.

-

Ring-Opening of Precursors: The use of smaller, readily available rings like aziridines or epoxides as starting materials can lead to the formation of the 1,4-oxazepane ring through nucleophilic attack and subsequent cyclization.

Caption: Potential retrosynthetic approaches for 4-Methyl-1,4-oxazepan-6-amine.

Stereoselective Synthesis Strategies

Achieving a specific stereoisomer of 4-Methyl-1,4-oxazepan-6-amine necessitates a stereoselective synthetic approach. Several strategies are employed in the synthesis of chiral heterocycles:

-

Chiral Pool Synthesis: This approach utilizes readily available enantiomerically pure starting materials, such as amino acids or carbohydrates, to introduce the desired stereochemistry. For instance, a synthesis of chiral 1,4-oxazepane-5-carboxylic acids has been reported starting from polymer-supported homoserine.

-

Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in a reaction, leading to the preferential formation of one enantiomer. For example, chiral Brønsted acid-catalyzed enantioselective desymmetrization of 3-substituted oxetanes has been used to prepare enantioenriched 1,4-benzoxazepines.

-

Resolution of Racemates: In this classical method, a racemic mixture is separated into its constituent enantiomers by reacting it with a chiral resolving agent to form diastereomers, which can then be separated by physical means such as crystallization or chromatography.

A robust protocol for the multigram synthesis of functionalized 1,4-oxazepanes has been developed through the optimization of classical heterocyclization methods, accommodating both unsubstituted and methyl-substituted precursors[4]. Such scalable syntheses are crucial for the practical application of these compounds in drug discovery and development.

Characterization and Analytical Methods

The structural elucidation and confirmation of 4-Methyl-1,4-oxazepan-6-amine and its stereoisomers would rely on a combination of modern analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for determining the connectivity of atoms and the overall structure of the molecule. The chemical shifts and coupling constants of the protons on the oxazepane ring would provide valuable information about its conformation in solution. While specific NMR data for the target molecule is not available, a patent for related 1,4-oxazepane derivatives provides ¹H NMR data that can serve as a useful reference[5].

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

-

Chiral Chromatography: To separate and analyze the enantiomers of 4-Methyl-1,4-oxazepan-6-amine, chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC) would be employed. These methods use a chiral stationary phase to differentiate between the (R) and (S) enantiomers.

-

X-ray Crystallography: For a definitive determination of the absolute stereochemistry of a single enantiomer, X-ray crystallography of a suitable crystalline derivative is the gold standard.

Conclusion and Future Perspectives

4-Methyl-1,4-oxazepan-6-amine represents a valuable, yet underexplored, chiral building block for the synthesis of more complex molecules with potential applications in drug discovery. Its structure, featuring a 1,4-oxazepane core and a chiral center, presents both challenges and opportunities for synthetic and medicinal chemists. The development of efficient and stereoselective synthetic routes to access enantiomerically pure forms of this compound is a key step towards unlocking its full potential. Future research in this area will likely focus on the design and synthesis of novel analogs for biological screening, as well as the development of more efficient and scalable synthetic methodologies. The insights provided in this guide serve as a foundational resource for researchers embarking on the study and application of this intriguing heterocyclic compound.

References

-

PubChem. 4-Methyl-6-(1,4-oxazepan-4-yl)pyridin-3-amine. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 4-Methyl-1,4-oxazepan-6-amine dihydrochloride. National Center for Biotechnology Information. Available from: [Link]

-

Kaliberda, O., et al. Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. 2023. Available from: [Link]

-

Awad, H., & Adnan, S. Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological A. Impactfactor. 2021. Available from: [Link]

- Google Patents. WO2012046882A1 - 1,4-oxazepane derivatives.

Sources

- 1. 4-Methyl-1,4-oxazepan-6-amine dihydrochloride | C6H16Cl2N2O | CID 165881277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methyl-6-(1,4-oxazepan-4-yl)pyridin-3-amine | C11H17N3O | CID 79176043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. impactfactor.org [impactfactor.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]

A Technical Guide to the Characterization of 4-Methyl-1,4-oxazepan-6-amine

Abstract

This guide provides an in-depth technical framework for the comprehensive characterization of 4-Methyl-1,4-oxazepan-6-amine (CAS 933743-23-8), a saturated heterocyclic compound with potential applications as a scaffold or building block in medicinal chemistry. In the absence of extensive published experimental data, this document leverages foundational principles of analytical chemistry and predictive modeling based on the compound's unique structure. It serves as a practical manual for scientists, offering detailed protocols and the scientific rationale behind the characterization workflow, from initial physicochemical assessment to advanced spectroscopic and chromatographic analysis.

Introduction and Molecular Overview

4-Methyl-1,4-oxazepan-6-amine is a substituted 1,4-oxazepane. The 1,4-oxazepane ring is a seven-membered saturated heterocycle containing oxygen and nitrogen atoms at positions 1 and 4, respectively. This core structure is found in various biologically active molecules. The subject molecule is further functionalized with an N-methyl group and a primary amine at the 6-position, introducing a chiral center and specific reactive handles.

A thorough characterization is paramount to confirm its identity, purity, and stability before its use in further research or drug development pipelines. This guide outlines the critical analytical techniques required to establish a complete characterization profile.

Molecular Structure and Key Features:

-

Core Scaffold: 1,4-Oxazepane

-

Substituents: N4-Methyl, C6-Amine

-

Chirality: The C6 carbon is a stereocenter. The material may exist as a racemate or as individual enantiomers.

-

Functional Groups: Tertiary amine, secondary ether, primary amine.

Predicted Physicochemical Properties

Quantitative data for this specific molecule is not widely published. The following table summarizes properties computed from its structure, providing a baseline for experimental design (e.g., solvent selection, chromatographic method development).

| Property | Predicted Value | Significance & Application |

| Molecular Formula | C₆H₁₄N₂O | Used for calculating exact mass and elemental analysis. |

| Molecular Weight | 130.19 g/mol | Essential for mass spectrometry and stoichiometric calculations. |

| Exact Mass | 130.11061 g/mol | Critical for High-Resolution Mass Spectrometry (HRMS) to confirm elemental composition. |

| XLogP3-AA | -1.1 | Indicates high hydrophilicity; suggests solubility in polar solvents and suitability for reverse-phase chromatography. |

| Hydrogen Bond Donors | 1 (from -NH₂) | Influences intermolecular interactions, solubility, and chromatographic retention. |

| Hydrogen Bond Acceptors | 3 (O, N4, N6) | Influences solubility and potential for biological interactions. |

| Topological Polar Surface Area (TPSA) | 49.5 Ų[1] | Predicts transport properties; a low TPSA suggests good potential for membrane permeability. |

The Characterization Workflow: A Validating System

A robust characterization workflow ensures that data from orthogonal techniques converge to confirm the structure and purity of the compound. Each step validates the others, building a comprehensive and trustworthy analytical profile.

Caption: A self-validating workflow for chemical characterization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise molecular structure. The asymmetry and conformational flexibility of the seven-membered ring can lead to complex spectra, often requiring 2D NMR techniques for unambiguous assignment.

Rationale for NMR Choices:

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR: Determines the number of chemically distinct carbon atoms and their hybridization state.

-

2D NMR (COSY, HSQC): Essential for this molecule. COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. This is critical for assigning signals within the complex aliphatic region of the oxazepane ring.

Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃, TMS at 0 ppm)

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity | Integration | Key Correlations (COSY / HSQC) |

| N-C H₃ | ~45-50 | ~2.3-2.5 | s | 3H | HSQC to N-CH₃ carbon. |

| C2 | ~60-65 | ~2.6-2.9 | m | 2H | COSY to C3-H₂; HSQC to C2 carbon. |

| C3 | ~70-75 | ~3.6-3.9 | m | 2H | COSY to C2-H₂; HSQC to C3 carbon. |

| C5 | ~65-70 | ~2.7-3.0 | m | 2H | COSY to C6-H; HSQC to C5 carbon. |

| C 6 | ~50-55 | ~3.0-3.3 | m | 1H | COSY to C5-H₂ and C7-H₂; HSQC to C6 carbon. |

| C7 | ~75-80 | ~3.8-4.1 | m | 2H | COSY to C6-H; HSQC to C7 carbon. |

| -NH ₂ | N/A | ~1.5-2.5 (broad) | br s | 2H | Signal broadens or exchanges with D₂O. No HSQC correlation. |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or D₂O, chosen based on solubility). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a ¹³C{¹H} (proton-decoupled) spectrum.

-

Acquire 2D gCOSY and gHSQC spectra. Use standard instrument parameters, optimizing spectral width to cover all expected signals.

-

-

Data Processing: Process the spectra using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transform, phase correction, and baseline correction.

-

Interpretation:

-

Integrate the ¹H spectrum to confirm proton counts.

-

Assign the N-CH₃ singlet.

-

Use the HSQC spectrum to correlate proton signals to their respective carbon signals.

-

Trace the connectivity of the oxazepane ring protons using the COSY spectrum, starting from a less overlapped signal.

-

Confirm the presence of the -NH₂ group by adding a drop of D₂O to the NMR tube and re-acquiring the ¹H spectrum; the amine proton signal should disappear.

-

Mass Spectrometry (MS)

MS provides the molecular weight and, through fragmentation, corroborates the molecular structure. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental formula.

Rationale for MS Choices:

-

Electrospray Ionization (ESI): A soft ionization technique ideal for polar, basic molecules like amines. It will primarily produce the protonated molecular ion [M+H]⁺.

-

High-Resolution MS (e.g., TOF, Orbitrap): Provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula (C₆H₁₄N₂O).

Predicted Mass Spectrum Data (ESI+)

| m/z (predicted) | Ion Species | Formula | Interpretation |

| 131.1184 | [M+H]⁺ | C₆H₁₅N₂O⁺ | Protonated molecular ion. Its accurate mass is the primary confirmation target. |

| 114.0922 | [M+H-NH₃]⁺ | C₆H₁₂NO⁺ | Loss of ammonia from the C6-amine group. |

| 86.0969 | [C₅H₁₂N]⁺ | C₅H₁₂N⁺ | Cleavage of the C-O bond, a common fragmentation pathway for ethers. |

| 70.0656 | [C₄H₈N]⁺ | C₄H₈N⁺ | Further fragmentation of the ring. |

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid. The acid ensures efficient protonation.

-

Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy < 5 ppm.

-

Data Analysis:

-

Identify the peak corresponding to the [M+H]⁺ ion.

-

Use the instrument software to calculate the elemental formula based on the measured accurate mass.

-

Compare the measured mass to the theoretical mass of C₆H₁₅N₂O⁺ (131.1184). The mass error should be less than 5 ppm.

-

Analyze the fragmentation pattern to provide further structural confirmation.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to confirm the presence of key functional groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3400-3200 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | Medium-Strong |

| 2950-2800 | C-H Stretch | Aliphatic (CH₂, CH₃) | Strong |

| 1650-1580 | N-H Bend (scissoring) | Primary Amine (-NH₂) | Medium |

| 1470-1430 | C-H Bend | Aliphatic (CH₂, CH₃) | Medium |

| 1260-1050 | C-N Stretch & C-O Stretch | Amine & Ether | Strong |

Chromatographic Analysis for Purity Assessment

Chromatography is essential for determining the purity of the compound and identifying any potential impurities from the synthesis.

Rationale for HPLC Method:

-

Reverse-Phase (RP) HPLC: The molecule's high polarity makes it well-suited for RP-HPLC. A C18 column is a standard starting point.

-

Mobile Phase: A buffered mobile phase is critical due to the basic nature of the amines. A low pH (e.g., using formic acid or TFA) will ensure the amines are protonated, leading to sharp, symmetrical peaks.

-

Detection: UV detection may be limited as the molecule lacks a strong chromophore. A Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS) would be more universal and effective detectors.

Caption: Typical HPLC-MS workflow for purity analysis.

Experimental Protocol: HPLC Purity Assay

-

System Setup:

-

Column: C18, e.g., 100 Å, 2.7 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Detector: Mass Spectrometer (monitoring m/z 131.1).

-

-

Method:

-

Flow Rate: 1.0 mL/min.

-

Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

-

Injection Volume: 5 µL.

-

Sample Concentration: ~1 mg/mL in 50:50 Water:Acetonitrile.

-

-

Analysis: Integrate the area of all peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A purity level of >95% is typically required for research applications.

Conclusion

The characterization of 4-Methyl-1,4-oxazepan-6-amine requires a multi-technique, orthogonal approach. While public data is scarce, a complete and reliable analytical profile can be built using the predictive models and robust protocols outlined in this guide. The combination of 1D/2D NMR for structural assignment, HRMS for elemental confirmation, IR for functional group verification, and a suitable chromatographic method for purity assessment constitutes a self-validating system that ensures the material's identity and quality for its intended scientific use.

References

This section would be populated with URLs to authoritative sources for the techniques described, such as protocols on university websites, articles from journals like the Journal of Organic Chemistry, or technical notes from instrument manufacturers. As no specific data for this compound was found, direct literature citations for its characterization are not possible. The references would support the general methodologies.

Sources

Spectroscopic data of 4-Methyl-1,4-oxazepan-6-amine (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Methyl-1,4-oxazepan-6-amine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic signature of 4-Methyl-1,4-oxazepan-6-amine, a saturated heterocyclic compound with potential applications as a scaffold in medicinal chemistry and drug development. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive guide for researchers, leveraging established principles of mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. The interpretations are grounded in data from analogous structures and authoritative spectroscopic theory to provide a robust framework for the identification and structural verification of this compound. Detailed, field-proven protocols for data acquisition are also presented to ensure experimental reproducibility and integrity.

Introduction: The Structural Context

4-Methyl-1,4-oxazepan-6-amine is a seven-membered saturated heterocycle containing both oxygen and nitrogen atoms. The structure features a 1,4-oxazepane ring, an N-methyl group at position 4, and a primary amine at position 6. This combination of a tertiary amine, a secondary amine, and an ether within a flexible seven-membered ring presents a unique and complex spectroscopic challenge. Understanding its characteristic spectral fingerprint is crucial for confirming its synthesis, assessing its purity, and studying its chemical behavior.

This guide is structured to provide not just the predicted data, but the scientific rationale behind it, empowering researchers to interpret their own experimental results with confidence.

Caption: Molecular structure of 4-Methyl-1,4-oxazepan-6-amine.

Mass Spectrometry (MS): Elucidating the Molecular Formula and Fragmentation

Mass spectrometry is the primary technique for determining the molecular weight and elemental composition of a compound. For 4-Methyl-1,4-oxazepan-6-amine (Molecular Formula: C₆H₁₄N₂O), we can predict its behavior under ionization.

Predicted Mass Spectrum

-

Molecular Ion (M⁺•): The compound contains two nitrogen atoms. According to the Nitrogen Rule , a molecule with an even number of nitrogen atoms will have an even nominal molecular weight and an even m/z for its molecular ion peak.[1][2] The calculated monoisotopic mass is 130.1106 g/mol . Therefore, a prominent molecular ion peak (M⁺•) is expected at m/z = 130 . Cyclic amines typically exhibit strong molecular ion peaks, making this signal readily identifiable.[3][4]

-

Major Fragmentation Pathways: The fragmentation of cyclic amines is dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to a nitrogen atom.[1][5] This process leads to the formation of a stable, resonance-stabilized iminium cation.[1][2]

-

α-Cleavage at the N4-Methyl Group: Loss of a methyl radical (•CH₃) from the molecular ion would be a less favorable fragmentation pathway compared to ring cleavage.

-

α-Cleavage within the Ring: The most probable fragmentation involves cleavage of the C-C bonds adjacent to the nitrogen atoms.

-

Cleavage of the C5-C6 bond: This would lead to the formation of a key iminium ion fragment at m/z = 85 ([M - C₂H₅N]⁺).

-

Cleavage of the C2-C3 bond: This would generate a resonance-stabilized iminium ion at m/z = 58 ([M - C₃H₆O]⁺). This fragment is often a base peak for N-methyl cyclic amines.[3]

-

Loss of the Amine Group: Cleavage of the C-N bond at C6 could result in the loss of •NH₂ radical, though this is generally less favorable than α-cleavage.

-

-

Table 1: Predicted Key Fragments in the Mass Spectrum

| m/z (Predicted) | Proposed Fragment Ion | Comments |

| 130 | [C₆H₁₄N₂O]⁺• | Molecular Ion (M⁺•). Expected to be of moderate to strong intensity. |

| 115 | [M - CH₃]⁺ | Loss of a methyl group. Likely a minor peak. |

| 85 | [C₄H₉N₂]⁺ | Result of α-cleavage at the C5-C6 bond and subsequent ring opening. |

| 58 | [C₃H₈N]⁺ | Iminium ion from α-cleavage at the C2-C3 bond. Expected to be the base peak. |

Experimental Protocol for Mass Spectrometry

The choice of ionization method is critical. Electron Ionization (EI) is ideal for observing the detailed fragmentation patterns described above. For softer ionization that preserves the molecular ion, Electrospray Ionization (ESI) is recommended.[6]

Methodology: Electron Ionization Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane).

-

GC Separation: Inject 1 µL of the solution onto a suitable GC column (e.g., a 30 m x 0.25 mm DB-5ms). Use a temperature gradient from 50°C to 250°C to ensure elution of the compound.

-

Ionization: Use a standard EI source operating at 70 eV.

-

Mass Analysis: Scan a mass range from m/z 35 to 200.

-

Data Analysis: Identify the molecular ion peak and compare the observed fragmentation pattern with the predicted pathways.

Caption: Workflow for GC-MS analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The spectrum of 4-Methyl-1,4-oxazepan-6-amine will be characterized by absorptions corresponding to its N-H, C-H, C-O, and C-N bonds.

Predicted IR Absorption Bands

-

N-H Stretch: The secondary amine (-NH₂) will exhibit a characteristic N-H stretching vibration. Unlike primary amines which show two bands, secondary amines show a single, sharp, and medium-to-weak band in the range of 3350–3310 cm⁻¹ .[7][8] This absorption is typically less broad and intense than an O-H stretch.[9][10]

-

C-H Stretch: Strong, sharp bands between 2960 and 2850 cm⁻¹ will be present, corresponding to the asymmetric and symmetric stretching of the aliphatic C-H bonds in the methyl and oxazepane ring methylene groups.[9]

-

N-H Bend: A bending vibration (scissoring) for the secondary amine may appear in the 1650–1550 cm⁻¹ region, but it is often weak and can be difficult to discern.[7]

-

C-O Stretch: The ether linkage (C-O-C) within the oxazepane ring will produce a strong, characteristic stretching absorption in the fingerprint region, typically between 1250 and 1020 cm⁻¹ .[8]

-

C-N Stretch: Aliphatic amines show C-N stretching bands in a similar region to the C-O stretch, between 1250 and 1020 cm⁻¹ .[7][8] These bands will likely overlap with the C-O stretch, contributing to a complex set of absorptions in this part of the fingerprint region.

Table 2: Predicted Characteristic IR Frequencies

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3350–3310 | N-H Stretch | Secondary Amine | Medium, Sharp |

| 2960–2850 | C-H Stretch | Alkane (CH₂, CH₃) | Strong |

| 1470–1440 | C-H Bend | CH₂ Scissoring | Medium |

| 1250–1020 | C-O Stretch | Ether | Strong |

| 1250–1020 | C-N Stretch | Aliphatic Amine | Medium-Strong |

| 910-665 | N-H Wag | Secondary Amine | Broad, Strong |

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is the modern standard for acquiring IR spectra of liquid or solid samples due to its simplicity and minimal sample preparation.

Methodology: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium) to subtract atmospheric H₂O and CO₂ absorptions.

-

Sample Application: Place one to two drops of the neat liquid sample (or a small amount of solid) directly onto the ATR crystal.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform an ATR correction and baseline correction using the instrument software to produce the final absorbance spectrum.

Caption: General workflow for NMR data acquisition and processing.

Conclusion

The structural characterization of 4-Methyl-1,4-oxazepan-6-amine can be confidently achieved through a combined spectroscopic approach. Mass spectrometry will confirm the molecular weight (m/z 130) and show characteristic fragments at m/z 85 and 58. IR spectroscopy will provide clear evidence of the secondary amine (sharp N-H stretch ~3330 cm⁻¹) and the cyclic ether (strong C-O stretch ~1100 cm⁻¹). Finally, ¹H and ¹³C NMR will deliver a definitive structural map, with predictable chemical shifts for the N-methyl group, the oxazepane ring protons and carbons, and a D₂O-exchangeable amine signal. This guide provides the predictive data and robust protocols necessary for researchers to successfully identify and characterize this compound.

References

-

JoVE. (2023). Mass Spectrometry of Amines. Available at: [Link] (Accessed: Jan 19, 2026).

-

Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Available at: [Link] (Accessed: Jan 19, 2026).

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link] (Accessed: Jan 19, 2026).

-

North Carolina State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Available at: [Link] (Accessed: Jan 19, 2026).

-

Duffield, A. M., Budzikiewicz, H., Williams, D. H., & Djerassi, C. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXIV. A Study of the Fragmentation Processes of Some Cyclic Amines. Journal of the American Chemical Society, 87(4), 810–816. Available at: [Link] (Accessed: Jan 19, 2026).

-

JoVE. (2024). Mass Spectrometry: Amine Fragmentation. Available at: [Link] (Accessed: Jan 19, 2026).

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Available at: [Link] (Accessed: Jan 19, 2026).

-

Yang, B., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of. The Journal of Organic Chemistry. Available at: [Link] (Accessed: Jan 19, 2026).

- Takeda Pharmaceutical Company Limited. (2012). 1,4-oxazepane derivatives. Google Patents. WO2012046882A1.

-

Royal Society of Chemistry. (n.d.). Base-Promoted Synthesis of Multisubstituted Benzo[b]o[1][9]xazepines. Available at: [Link] (Accessed: Jan 19, 2026).

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link] (Accessed: Jan 19, 2026).

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link] (Accessed: Jan 19, 2026).

-

ResearchGate. (n.d.). The 1 H-NMR Spectra of the prepared oxazepine compounds N 6 -N 10 in DMSO. Available at: [Link] (Accessed: Jan 19, 2026).

-

Scribd. (n.d.). IR Spectrum Frequency Table. Available at: [Link] (Accessed: Jan 19, 2026).

-

MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 19(9), 2748. Available at: [Link] (Accessed: Jan 19, 2026).

-

Awad, H., & Adnan, S. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. International Journal of Pharmaceutical Quality Assurance, 12(3), 242-248. Available at: [Link] (Accessed: Jan 19, 2026).

Sources

- 1. Video: Mass Spectrometry of Amines [jove.com]

- 2. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 3. GCMS Section 6.15 [people.whitman.edu]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to 4-Methyl-1,4-oxazepan-6-amine for Research Applications

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the exploration of novel heterocyclic scaffolds is paramount to identifying new therapeutic agents with improved efficacy and safety profiles. The 1,4-oxazepane ring system, a seven-membered heterocycle, has garnered significant attention as a privileged scaffold due to its inherent three-dimensional structure and synthetic versatility. This guide provides an in-depth technical overview of a specific derivative, 4-Methyl-1,4-oxazepan-6-amine (CAS No. 933743-23-8), intended for researchers, scientists, and drug development professionals. We will delve into its commercial availability, synthesis strategies, and potential biological significance, underpinned by the broader context of 1,4-oxazepane derivatives in contemporary research.

Compound Identification and Commercial Availability

4-Methyl-1,4-oxazepan-6-amine is a substituted 1,4-oxazepane with the following chemical structure:

Molecular Formula: C₆H₁₄N₂O Molecular Weight: 130.19 g/mol CAS Number: 933743-23-8[1][2]

This compound is available from several chemical suppliers specializing in research chemicals. It is typically offered in small quantities suitable for laboratory-scale research and development. The hydrochloride salt of this amine may also be available from some vendors.[3] When sourcing this compound, it is crucial to verify the purity and analytical data provided by the supplier to ensure the integrity of experimental results.

Table 1: Physicochemical Properties (Calculated)

| Property | Value |

| Molecular Formula | C₆H₁₄N₂O |

| Molecular Weight | 130.19 g/mol |

| XLogP3 | -1.1 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 41.9 Ų |

| Heavy Atom Count | 9 |

Note: These properties are computationally derived and should be confirmed by experimental analysis.

Synthesis Strategies for the 1,4-Oxazepane Core

While 4-Methyl-1,4-oxazepan-6-amine is commercially available, understanding its synthesis is crucial for researchers who may wish to produce derivatives or scale up production. The synthesis of the 1,4-oxazepane core can be approached through several methodologies. A common strategy involves the cyclization of an appropriate acyclic precursor.

One established method for the synthesis of substituted 1,4-oxazepanes is through a Brønsted acid-catalyzed intramolecular etherification reaction.[4] This approach typically involves the cyclization of an N-tethered bis-alcohol. Another versatile method involves the use of N-propargylamines as precursors, which can undergo intramolecular cyclization to form the 1,4-oxazepane ring.[5]

Below is a generalized, illustrative workflow for the synthesis of a substituted 1,4-oxazepane ring system, which could be adapted for the synthesis of 4-Methyl-1,4-oxazepan-6-amine.

Illustrative Experimental Protocol: Synthesis of a 1,4-Oxazepane Derivative

Objective: To synthesize a 1,4-oxazepane ring via intramolecular cyclization.

Materials:

-

Appropriately substituted N-tethered bis-alcohol precursor

-

Anhydrous p-dioxane

-

Concentrated sulfuric acid

-

20% Sodium hydroxide solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the N-tethered bis-alcohol precursor (1.0 mmol) in anhydrous p-dioxane (4.0 mL) in a round-bottom flask at room temperature.

-

Slowly add concentrated sulfuric acid (2.0 mmol) to the solution.

-

Stir the reaction mixture at the appropriate temperature (determined by the specific substrate) for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, neutralize the reaction mixture with a 20% aqueous solution of sodium hydroxide.

-

Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 10 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of dichloromethane and methanol) to obtain the pure 1,4-oxazepane derivative.[4]

Causality of Experimental Choices:

-

p-Dioxane: Chosen as the solvent due to its ability to dissolve the reactants and its relatively high boiling point, allowing for a range of reaction temperatures.

-

Sulfuric Acid: Acts as a Brønsted acid catalyst to promote the intramolecular etherification by protonating a hydroxyl group, making it a good leaving group (water).

-

Neutralization and Extraction: Standard workup procedure to remove the acid catalyst and isolate the organic product from the aqueous phase.

-

Column Chromatography: A standard purification technique to separate the desired product from any unreacted starting materials or byproducts.

Caption: Generalized workflow for the synthesis of a 1,4-oxazepane derivative.

Biological Significance and Research Applications

The 1,4-oxazepane scaffold is a key feature in a variety of biologically active molecules, making 4-Methyl-1,4-oxazepan-6-amine a compound of significant interest for further investigation in several therapeutic areas.[6][7]

Central Nervous System (CNS) Disorders

Derivatives of 1,4-oxazepane have been extensively studied for their potential to treat CNS disorders. A notable area of research is their activity as dopamine D4 receptor ligands.[8][9] The dopamine D4 receptor is a target for the development of atypical antipsychotics for schizophrenia, and selective ligands may offer improved side-effect profiles.[8] The conformational flexibility of the 1,4-oxazepane ring is thought to be crucial for its interaction with this receptor.[6] Additionally, certain 6-amino-1,4-oxazepane-3,5-dione derivatives have shown promise as novel anticonvulsant agents in preclinical models.[6]

Nitric Oxide Synthase Inhibition

Analogs of 1,4-oxazepane have been synthesized and evaluated as inhibitors of human nitric oxide synthases (NOS).[10] The inhibition of NOS isoforms has therapeutic potential in various conditions, including inflammatory diseases and neurodegenerative disorders. The structural features of 4-Methyl-1,4-oxazepan-6-amine make it a candidate for screening in NOS inhibition assays.

Other Potential Applications

The broader class of 1,4-oxazepine derivatives has been investigated for a range of other biological activities, including:

-

Progesterone Receptor Modulation: Certain benzo[6][10]oxazepin-2-ones have demonstrated potent and selective antagonism of the progesterone receptor, with in vivo activity.[11]

-

Anticancer Activity: Some novel oxazepine derivatives have been synthesized and have shown activity against cancer cell lines.[7]

The presence of a primary amine and a tertiary amine within the 4-Methyl-1,4-oxazepan-6-amine structure provides handles for further chemical modification, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies.

Caption: Potential research applications of 4-Methyl-1,4-oxazepan-6-amine.

Conclusion and Future Directions

4-Methyl-1,4-oxazepan-6-amine represents a valuable building block for researchers in drug discovery and medicinal chemistry. Its commercial availability facilitates its immediate use in research programs. The underlying 1,4-oxazepane scaffold has demonstrated significant potential across multiple therapeutic areas, particularly in the realm of CNS disorders. The synthetic tractability of this compound allows for the generation of diverse analogs for SAR studies, which will be crucial in elucidating the key structural features required for potent and selective biological activity. Future research efforts should focus on exploring the biological activity of 4-Methyl-1,4-oxazepan-6-amine and its derivatives in relevant in vitro and in vivo models to fully realize its therapeutic potential.

References

-

Perregaard, J., et al. (1998). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry, 41(21), 4055-4064. Retrieved from [Link]

-

Hulin, B., et al. (2005). Synthesis of analogs of (1,4)-3- and 5-imino oxazepane, thiazepane, and diazepane as inhibitors of nitric oxide synthases. Bioorganic & Medicinal Chemistry Letters, 15(1), 113-116. Retrieved from [Link]

-

Arctom. (n.d.). CAS NO. 933743-23-8 | 4-Methyl-1,4-oxazepan-6-amine. Retrieved from [Link]

-

Perregaard, J., et al. (1998). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Chemsigma. (n.d.). 4-METHYL-1,4-OXAZEPAN-6-AMINE [933743-23-8]. Retrieved from [Link]

-

Vessally, E., et al. (2016). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances, 6(99), 97269-97283. Retrieved from [Link]

-

Al-Obaidi, A. S. M., & Al-Amiery, A. A. (2025). Synthesis, characterization and anticancer activity of new oxazepien derivative compounds. Iraqi Journal of Bioscience and Biomedical Research. Retrieved from [Link]

-

Zhang, P., et al. (2008). 7-aryl 1,5-dihydro-benzo[e][6][10]oxazepin-2-ones and analogs as non-steroidal progesterone receptor antagonists. Bioorganic & Medicinal Chemistry, 16(13), 6589-6600. Retrieved from [Link]

-

Molbase. (n.d.). Hexahydro-4-methyl-1,4-oxazepin-6-amine hydrochloride suppliers. Retrieved from [Link]

-

ResearchGate. (2025). Studies on the 1,4-Oxazepine Ring Formation Reaction Using the Molecular Orbital Method. Retrieved from [Link]

- Google Patents. (n.d.). WO2012046882A1 - 1,4-oxazepane derivatives.

-

PubChem. (n.d.). Methyl 6-(aminomethyl)-1,4-oxazepane-6-carboxylate. Retrieved from [Link]

-

Castillo, J. C., et al. (2018). A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Brønsted Acid-Catalyzed Intramolecular Etherification Reaction. Current Organic Synthesis, 15(3), 370-379. Retrieved from [Link]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. 933743-23-8(4-methyl-1,4-oxazepan-6-amine) | Kuujia.com [kuujia.com]

- 3. Hexahydro-4-methyl-1,4-oxazepin-6-amine hydrochloride suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N -propargylamines - RSC Advances (RSC Publishing) DOI:10.1039/C6RA20718A [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of analogs of (1,4)-3- and 5-imino oxazepane, thiazepane, and diazepane as inhibitors of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 7-aryl 1,5-dihydro-benzo[e][1,4]oxazepin-2-ones and analogs as non-steroidal progesterone receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Potential of 1,4-Oxazepane Derivatives in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

The 1,4-oxazepane scaffold, a seven-membered heterocycle containing nitrogen and oxygen atoms, has garnered significant attention in medicinal chemistry.[1][2] Its inherent three-dimensional structure and synthetic accessibility make it a privileged scaffold for developing diverse chemical libraries targeting a wide range of biological entities.[1][3] This guide provides an in-depth analysis of the potential research applications of 1,4-oxazepane derivatives, focusing on their synthesis, biological activities, and therapeutic promise in key disease areas.

The 1,4-Oxazepane Core: A Privileged Scaffold

The unique conformational flexibility of the 1,4-oxazepane ring allows it to interact with various biological targets with high affinity and selectivity.[1] This has spurred its exploration across multiple therapeutic fields, including central nervous system (CNS) disorders, oncology, and infectious diseases.[4] The ability to readily modify the scaffold at multiple positions allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for drug discovery campaigns.

Therapeutic Applications and Mechanistic Insights

Central Nervous System Disorders

1,4-Oxazepane derivatives have shown considerable promise in the realm of neuroscience, particularly in the development of ligands for dopamine and serotonin receptors.[5][6][7]

-

Dopamine D₄ Receptor Ligands for Schizophrenia: The dopamine D₄ receptor is a key target for atypical antipsychotics.[5][6] 1,4-Oxazepane derivatives have been synthesized as selective D₄ receptor ligands, which may offer improved side-effect profiles compared to existing treatments by potentially avoiding extrapyramidal symptoms.[1][5][6] The scaffold enables the precise positioning of pharmacophoric elements crucial for potent D₄ receptor antagonism.[5]

-

Monoamine Reuptake Inhibitors for Depression and Anxiety: Certain 1,4-oxazepane derivatives have demonstrated potent monoamine reuptake inhibitory activity, targeting serotonin, norepinephrine, and dopamine transporters.[8][9] This positions them as potential candidates for the treatment of depression, anxiety, and other mood disorders.[8]

-

5-HT₁A Receptor Agonists for Neuroprotection: A series of 1,4-benzoxazepine derivatives have been identified as selective 5-HT₁A receptor agonists with significant neuroprotective effects in preclinical models of ischemic stroke.[7] One such compound, Piclozotan, has shown remarkable activity in a transient middle cerebral artery occlusion model.[7]

Oncology

The development of novel anticancer agents is a critical area of research, and 1,4-oxazepane derivatives have emerged as a promising class of compounds.[4][10][11]

-

Kinase Inhibitors: Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. 3,4-dihydrobenzo[f][5][12]oxazepin-5(2H)-one derivatives have been identified as a new class of potent and selective inhibitors of Traf2- and Nck-interacting protein kinase (TNIK), a downstream effector in the Wnt/β-catenin signaling pathway implicated in colorectal cancer.[11] Another series of these derivatives has been developed as inhibitors of Rho-associated protein kinases (ROCKs), which are linked to the pathology of glaucoma.[13] Furthermore, the benzo[5][12]oxazepin-4-one scaffold, initially developed as a selective RIPK1 inhibitor, has been repurposed to create a highly selective type III LIMK1/2 inhibitor.[1][14]

-

Antiproliferative Activity: Synthesized benzoxazepine derivatives have demonstrated the ability to inhibit cancer cell proliferation, suggesting their potential as chemotherapeutic agents.[4] Some derivatives have shown promising cytotoxicity against cancer cell lines with high selectivity and low toxicity to normal cells.[10]

Infectious Diseases

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. 1,4-Oxazepane derivatives have shown potential in this area.[15][16][17]

-

Antibacterial Activity: Several novel 1,3-oxazepine and oxazepane derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[15][16][17] Some of these compounds have exhibited potent antibacterial activity, suggesting their potential as lead structures for the development of new antibiotics.[15][16]

Synthesis of the 1,4-Oxazepane Core

The construction of the 1,4-oxazepane ring can be achieved through various synthetic strategies. Key methodologies include classical heterocyclization, tandem C-N coupling/C-H carbonylation, and the use of N-propargylamines as versatile building blocks.[2][18]

A general and robust protocol for the synthesis of 2,4-disubstituted 1,4-oxazepanes often involves a multi-step sequence starting from readily available precursors. One common approach involves the reaction of an N-substituted amino alcohol, which undergoes intramolecular cyclization.[3] Another strategy utilizes a tandem transformation of C-N coupling/C-H carbonylation to construct benzo-1,4-oxazepine derivatives.[12]

Below is a generalized workflow for the synthesis of a 1,4-oxazepane derivative.

Caption: Generalized synthetic workflow for 1,4-oxazepane derivatives.

Example Synthetic Protocol: Tandem C-N Coupling/C-H Carbonylation

This protocol describes a copper-catalyzed synthesis of benzo-1,4-oxazepine derivatives.[12]

Materials:

-

Phenylamine derivative

-

Allyl halide derivative

-

Copper(I) catalyst (e.g., CuI)

-

Ligand (e.g., 2-(2-dimethylamino-vinyl)-1H-inden-1-ol)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., DMF)

-

Carbon dioxide atmosphere

Procedure:

-

To a reaction vessel, add the phenylamine derivative, allyl halide derivative, copper(I) catalyst, ligand, and base in the appropriate solvent.

-

Purge the vessel with carbon dioxide.

-

Heat the reaction mixture to the desired temperature and stir for the required time (e.g., 5-12 hours), monitoring the reaction by TLC.[12]

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup to remove inorganic salts.

-

Extract the product with a suitable organic solvent.

-

Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄).

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired benzo-1,4-oxazepine derivative.[12]

Biological Evaluation Protocols

The biological activity of newly synthesized 1,4-oxazepane derivatives is assessed using a variety of in vitro and in vivo assays.

In Vitro Assay: Kinase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of a compound against a specific kinase, such as TNIK or ROCK.[11][13]

Materials:

-

Recombinant kinase enzyme

-

Kinase substrate (peptide or protein)

-

ATP (adenosine triphosphate)

-

Test compound (1,4-oxazepane derivative)

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a microplate, add the kinase enzyme, the kinase substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the specified time.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Caption: Workflow for an in vitro kinase inhibition assay.

Signaling Pathway: TNIK Inhibition in Colorectal Cancer

The Wnt/β-catenin signaling pathway is frequently dysregulated in colorectal cancer. TNIK is a key downstream component of this pathway. Inhibition of TNIK by 1,4-oxazepane derivatives can suppress cancer cell proliferation and migration.[11]

Caption: Inhibition of the Wnt/β-catenin/TNIK signaling pathway.

Quantitative Data Summary

The following table summarizes the inhibitory activities of selected 1,4-oxazepane derivatives against their respective targets.

| Compound Class | Target | Key Compound | IC₅₀ (nM) | Therapeutic Area |

| 3,4-dihydrobenzo[f][5][12]oxazepin-5(2H)-one | TNIK | 21k | 26 | Colorectal Cancer[11] |

| 3,4-dihydrobenzo[f][5][12]oxazepin-5(2H)-one | ROCK II | 12b | 3 | Glaucoma[13] |

| 1,4-benzoxazepine | 5-HT₁A Receptor | Piclozotan | - | Neuroprotection[7] |

Future Directions

The versatility of the 1,4-oxazepane scaffold presents numerous opportunities for future research. Further exploration of the chemical space around this core could lead to the discovery of novel compounds with improved potency, selectivity, and pharmacokinetic profiles. Investigating their potential in other therapeutic areas, such as inflammatory and metabolic diseases, could also be a fruitful avenue of research. The development of more efficient and stereoselective synthetic methodologies will be crucial for accessing a wider range of structurally diverse 1,4-oxazepane derivatives.

Conclusion

1,4-Oxazepane derivatives represent a promising and versatile class of compounds with significant potential in drug discovery. Their demonstrated activity in key therapeutic areas such as neuroscience, oncology, and infectious diseases underscores the importance of continued research into this privileged scaffold. The synthetic accessibility and the ability to fine-tune their properties make 1,4-oxazepanes an exciting platform for the development of the next generation of therapeutics.

References

-

Lopez-Rodriguez, M. L., et al. (2004). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry, 47(12), 3089-104. [Link]

-

Wang, L., et al. (2018). Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. Molecules, 23(10), 2633. [Link]

-

Lopez-Rodriguez, M. L., et al. (2004). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry, 47(12), 3089-104. [Link]

-

Vessally, E., et al. (2016). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances, 6(99), 97269-97282. [Link]

-

Al-Zereini, W., et al. (2022). Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[6][12]imidazo[1,2-d][5][12]oxazepine and Benzo[f]benzo[6][12]oxazolo[3,2-d][5][12]oxazepine Derivatives. Journal of the Brazilian Chemical Society, 33, 1173-1184. [Link]

-

Wodarski, J., et al. (2021). Repurposing of the RIPK1-Selective Benzo[5][12]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor. Journal of Medicinal Chemistry, 64(15), 11486-11503. [Link]

-

Al-Masoudi, N. A., et al. (2022). Synthesis, characterization and anticancer activity of new oxazepien derivative compounds. Egyptian Journal of Chemistry, 65(13), 1-8. [Link]

- Takeda Pharmaceutical Company Limited. (2012). 1,4-oxazepane derivatives.

-

Zhang, Y., et al. (2022). Discovery of 3,4-Dihydrobenzo[f][5][12]oxazepin-5(2H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. Journal of Medicinal Chemistry, 65(3), 2247-2264. [Link]

-

Nishi, T., et al. (2006). Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: discovery of Piclozotan. Bioorganic & Medicinal Chemistry, 14(10), 3497-3512. [Link]

-

Al-Amiery, A. A., et al. (2012). Synthesis and studies of biological activity of-1, 3-oxazepine-4, 7-dione derivitives. Organic and Medicinal Chemistry Letters, 2(1), 27. [Link]

-

Vessally, E., et al. (2016). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances, 6(99), 97269-97282. [Link]

-

Ali, A. H., & Slaihimb, M. M. (2023). Synthesis, characterization and Antibacterial Evaluation of Novel 1,3-Oxazepine Derivatives Using A Cycloaddition Approach. Journal of Angiotherapy, 7(1). [Link]

-

Muhammad, F. M. (2024). Synthesis, Diagnosis And Evaluation Of The Antibacterial Activity Of New Oxazepane Derivatives. American Journal of Bioscience and Clinical Integrity, 1(9). [Link]

-

Al-Juboori, A. M. A. (2017). Studies on the 1, 4-Oxazepine Ring Formation Reaction Using the Molecular Orbital Method. Journal of Al-Nahrain University, 20(3), 43-51. [Link]

-

Muhammad, F. M. (2024). Synthesis, Diagnosis And Evaluation Of The Antibacterial Activity Of New Oxazepane Derivatives. American Journal of Bioscience and Clinical Integrity, 1(9). [Link]

-

Hamzah, B. F., et al. (2023). Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives. Journal of Medicinal and Chemical Sciences, 6(6), 1239-1245. [Link]

- Takeda Pharmaceutical Company Limited. (2012). 1,4-oxazepane derivatives.

-

Li, L., et al. (2021). Discovery of 3,4-dihydrobenzo[f][5][12]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma. Bioorganic & Medicinal Chemistry Letters, 45, 128138. [Link]

-

Pathirana, C. (2023). Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. UWSpace. [Link]

-

ResearchGate. (n.d.). Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold.1–6. ResearchGate. [Link]

-

Vessally, E., et al. (2016). New route to 1,4-oxazepane and 1,4-diazepane derivatives: Synthesis from N-propargylamines. ResearchGate. [Link]

-

Kaliberda, O., et al. (2023). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N -propargylamines - RSC Advances (RSC Publishing) DOI:10.1039/C6RA20718A [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scielo.br [scielo.br]

- 5. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]

- 9. CA2813911A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]

- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 11. Discovery of 3,4-Dihydrobenzo[ f][1,4]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Repurposing of the RIPK1-Selective Benzo[1,4]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. EMAN RESEARCH PUBLISHING |Full Text|Synthesis, characterization and Antibacterial Evaluation of Novel 1,3-Oxazepine Derivatives Using A Cycloaddition Approach [publishing.emanresearch.org]

- 16. biojournals.us [biojournals.us]

- 17. biojournals.us [biojournals.us]

- 18. New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines - RSC Advances (RSC Publishing) [pubs.rsc.org]

The 1,4-Oxazepane Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Scaffold

The 1,4-oxazepane motif, a seven-membered heterocycle containing oxygen and nitrogen atoms, has carved a significant niche in medicinal chemistry, transitioning from a structural curiosity to a privileged scaffold in the design of novel therapeutics.[1] Its inherent three-dimensionality and synthetic accessibility provide a versatile framework for the development of diverse chemical libraries targeting a wide array of biological entities.[1] The unique conformational flexibility of the 1,4-oxazepane ring system allows it to engage with various biological targets with high affinity and selectivity, leading to its exploration in multiple therapeutic areas.[1] This guide provides a comprehensive overview of the biological significance of the 1,4-oxazepane core, detailing its application in drug discovery, key synthetic strategies, and the underlying mechanistic principles of its biological activity.

Therapeutic Applications of 1,4-Oxazepane Derivatives

The strategic incorporation of the 1,4-oxazepane scaffold has yielded potent and selective modulators of various biological targets, with significant advancements in the fields of central nervous system (CNS) disorders, inflammation, and beyond.

Central Nervous System Disorders

The neuropharmacological landscape has been a fertile ground for the application of 1,4-oxazepane-based compounds, particularly in the modulation of dopaminergic and other neurotransmitter systems.

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is a key target in the development of atypical antipsychotics for the treatment of schizophrenia.[1][2] Selective D4 receptor ligands are sought after for their potential to offer improved side-effect profiles compared to existing treatments.[2] The 1,4-oxazepane scaffold has proven to be an effective template for positioning the necessary pharmacophoric elements for potent D4 receptor antagonism.[1]

Mechanism of Action & Signaling Pathway:

Dopamine D4 receptors are coupled to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). Antagonists of the D4 receptor block the binding of dopamine, thereby preventing this downstream signaling cascade. This modulation of dopaminergic neurotransmission in specific brain regions is believed to contribute to the antipsychotic effects.

Certain 6-amino-1,4-oxazepane-3,5-dione derivatives have been designed and synthesized as novel anticonvulsant agents.[1][3][4] These compounds have demonstrated promising activity in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, suggesting their potential as broad-spectrum anticonvulsants.[1][3][4] The hybridization of a cyclic imide and an N-CO-C-N pharmacophore within the seven-membered ring is a key structural feature contributing to their activity.[3]

Inflammatory Diseases

The versatility of the 1,4-oxazepane scaffold extends to the realm of inflammatory diseases, with a notable focus on inhibiting key signaling molecules involved in inflammatory cascades.

Receptor-interacting protein kinase 1 (RIPK1) is a critical mediator of inflammation and cell death, making it an attractive therapeutic target for a range of inflammatory and neurodegenerative diseases.[1] Benzoxazepinone derivatives, which feature a 1,4-oxazepine ring fused to a benzene ring, have emerged as potent and selective RIPK1 inhibitors.[5][6][7][8][9][10] These compounds often bind to an allosteric pocket of the kinase, inducing an inactive conformation.[5][10]

Mechanism of Action & Signaling Pathway:

RIPK1 plays a central role in the tumor necrosis factor (TNF) signaling pathway, which can lead to either cell survival and inflammation via NF-κB activation or programmed cell death (apoptosis or necroptosis). In the context of necroptosis, TNF-α binding to its receptor (TNFR1) triggers the formation of a signaling complex that includes RIPK1. When caspase-8 is inhibited, RIPK1 auto-phosphorylates and recruits RIPK3, which in turn phosphorylates mixed-lineage kinase domain-like protein (MLKL). Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane rupture and necroptotic cell death. RIPK1 inhibitors containing the 1,4-oxazepane scaffold block the kinase activity of RIPK1, thereby preventing the initiation of this necroptotic cascade.

Quantitative Biological Activity Data

The following table summarizes the biological activity of representative 1,4-oxazepane and related derivatives against various targets.

| Compound Class | Target | Representative Compound | Activity (IC50/EC50/ED50/Ki) | Reference |

| Dopamine D4 Antagonist | Dopamine D4 Receptor | 2-(4-(4-chlorobenzyl)-1,4-oxazepan-2-yl)phenol | Ki = 1.5 nM | [1] |

| Anticonvulsant | MES/scPTZ models | 6-amino-1,4-oxazepane-3,5-dione | MES ED50 > 30 mg/kg, scPTZ ED50 > 30 mg/kg | [3][4] |

| RIPK1 Inhibitor | RIPK1 Kinase | Compound 70 | EC50 = 17-30 nM | [7] |

| RIPK1 Inhibitor | RIPK1 Kinase | Compound o1 | EC50 = 16.17 nM | [6] |

| RIPK1 Inhibitor | RIPK1 Kinase | A benzoxazepinone derivative | IC50 = 15 nM | [11] |

| Anticancer Agent | Colon Cancer Cell Line (CaCo-2) | A coumarin-oxazepine derivative | IC50 = 39.6 µM | [12] |

Synthetic Strategies and Experimental Protocols

The construction of the 1,4-oxazepane ring system can be achieved through various synthetic routes. The choice of strategy often depends on the desired substitution pattern and stereochemistry.

General Synthetic Workflow for 2,4-Disubstituted Benzo[b][1][13]oxazepines

A common method for the synthesis of benzo[b][1][13]oxazepines involves the base-promoted intramolecular cyclization of N-(2-haloaryl)enaminones.

Sources